4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl-
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Overview
Description
4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- is an organic compound characterized by its unique structure, which includes a pentenamide backbone with butyl, chloro, and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- typically involves the reaction of 4-pentenoyl chloride with N-butyl-N-chloro-2,2-dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves the following steps:
- Preparation of 4-pentenoyl chloride by reacting 4-pentenoic acid with thionyl chloride.
- Reaction of 4-pentenoyl chloride with N-butyl-N-chloro-2,2-dimethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Pentenamide, N-butyl-2,2-dimethyl-: Lacks the chloro group, which may result in different reactivity and biological activity.
4-Pentenamide, N-chloro-2,2-dimethyl-: Lacks the butyl group, which can affect its solubility and interaction with biological targets.
4-Pentenamide, N-butyl-N-chloro-2-methyl-: Has one less methyl group, potentially altering its steric and electronic properties.
Uniqueness
4-Pentenamide, N-butyl-N-chloro-2,2-dimethyl- is unique due to the presence of both butyl and chloro substituents, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
647027-54-1 |
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Molecular Formula |
C11H20ClNO |
Molecular Weight |
217.73 g/mol |
IUPAC Name |
N-butyl-N-chloro-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C11H20ClNO/c1-5-7-9-13(12)10(14)11(3,4)8-6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChI Key |
FYPYFEWLIAZALE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)C(C)(C)CC=C)Cl |
Origin of Product |
United States |
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